Pentaethylene glycol monodecyl ether

Catalog No.
S1893800
CAS No.
23244-49-7
M.F
C20H42O6
M. Wt
378.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol monodecyl ether

CAS Number

23244-49-7

Product Name

Pentaethylene glycol monodecyl ether

IUPAC Name

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3

InChI Key

QAXPOSPGRHYIHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Cell Biology and Membrane Studies

C12E5 is used in studies related to biological membranes and cell biology. Its ability to form multilamellar vesicles makes it a valuable tool. These vesicles mimic the structure of cell membranes and can be used to study various cellular processes, such as membrane transport and protein-lipid interactions. A study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects demonstrates the formation of multilamellar vesicles from a 40wt% solution of C12E5 dissolved in D2O under shear rate [Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, Multilamellar vesicle formation and characterization of C12E5 nonionic surfactant in D2O, ].

Drug Delivery Research

C12E5's surfactant properties make it a potential candidate in drug delivery research. Surfactants can improve the solubility and bioavailability of drugs, making them more effective. Studies explore the use of C12E5 in formulations for topical and transdermal drug delivery [Source: Journal of Colloid and Interface Science, Design of Nanostructured Lipid Carriers using Pentaethylene Glycol Monododecyl Ether (C12E5) for Topical and Transdermal Delivery of Curcumin, ].

Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant []. It is a synthetic compound obtained by the ethoxylation of dodecanol (lauryl alcohol) with five ethylene glycol units attached to a single dodecyl chain []. C12E5 finds application in various scientific research fields due to its ability to modify the properties of solutions and interact with biological systems [, ].


Molecular Structure Analysis

C12E5 has a linear molecular structure with two distinct parts:

  • Hydrophobic tail: A dodecyl chain (C12H25) - This tail is nonpolar and repels water.
  • Hydrophilic head group: Five ethylene glycol units (-(CH2CH2O)5-OH) - This head group is polar and attracts water.

The combination of these two parts allows C12E5 to act as a surfactant by lowering the surface tension of water and facilitating the interaction between polar and non-polar substances [].


Chemical Reactions Analysis

Synthesis:

C12E5 is synthesized through the ethoxylation reaction. Dodecanol reacts with ethylene oxide in the presence of a catalyst to form the final product [].

C12H25OH + 5C2H4O -> C12H25(OCH2CH2)5OH

Decomposition:

Under extreme heat or in acidic/basic environments, C12E5 may decompose into its constituent parts, dodecanol and ethylene glycol.

Other Reactions:

C12E5 can participate in various reactions due to its functional groups. These include:

  • Micelle formation: In aqueous solutions, C12E5 molecules can self-assemble into micelles, with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards, encapsulating hydrophobic substances [].
  • Interactions with biomolecules: C12E5 can interact with proteins and membranes, influencing their structure and function [].

Physical And Chemical Properties Analysis

  • Appearance: Semisolid or liquid at room temperature [, ].
  • Molecular Weight: 378.54 g/mol (for C10E5) or 406.60 g/mol (for C12E5) [, ].
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling [, ].
  • Solubility: Soluble in water, organic solvents like ethanol and acetone [, ].
  • Critical Micelle Concentration (CMC): 7 × 10-5 M at 25°C [].

The primary mechanism of action of C12E5 is related to its surfactant properties. By lowering the surface tension of water, C12E5 can:

  • Enhance solubilization of hydrophobic compounds in aqueous solutions [].
  • Facilitate the dispersion of oil droplets in water, forming emulsions [].
  • Stabilize membranes and vesicles used in biological research [].

C12E5 can also interact with biomolecules through its hydrophilic head group, potentially influencing their activity or conformation []. However, the specific mechanisms require further investigation.

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23244-49-7

Wikipedia

Pentaethylene glycol monodecyl ether

Dates

Modify: 2023-08-16

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